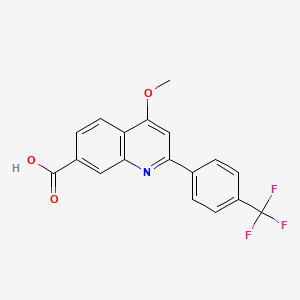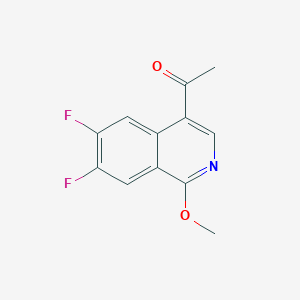![molecular formula C22H14ClNO2 B13932094 1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene is an organic compound that features a biphenyl structure with a chlorine substituent and a nitronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Applications De Recherche Scientifique
1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobiphenyl: A monochlorobiphenyl with a single chlorine substituent at position 2.
Polychlorinated biphenyls (PCBs): A group of highly carcinogenic compounds with multiple chlorine substituents.
Uniqueness
1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene is unique due to its specific structural features, including the combination of a biphenyl core with a nitronaphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C22H14ClNO2 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
1-[2-(2-chlorophenyl)phenyl]-2-nitronaphthalene |
InChI |
InChI=1S/C22H14ClNO2/c23-20-12-6-5-10-18(20)17-9-3-4-11-19(17)22-16-8-2-1-7-15(16)13-14-21(22)24(25)26/h1-14H |
Clé InChI |
TYURNIOOOOCEOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC=C3C4=CC=CC=C4Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


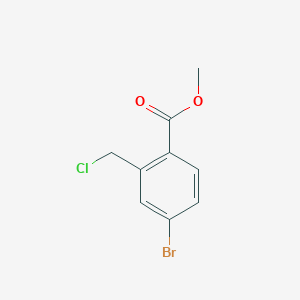
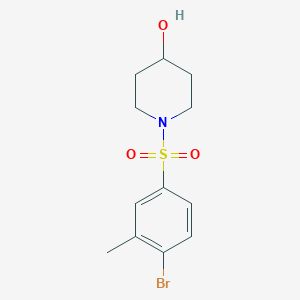
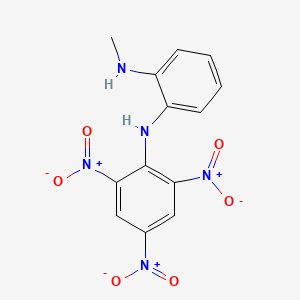


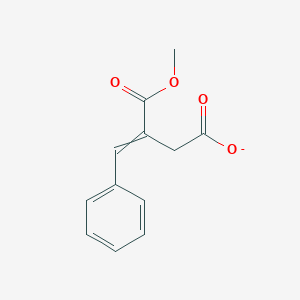
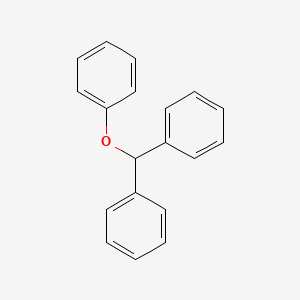
![{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid](/img/structure/B13932034.png)
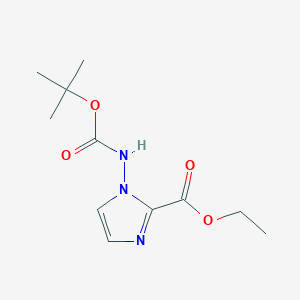
![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)
![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)
